![molecular formula C24H25N7O3 B2471493 (4-(3-(4-etoxi-fenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)(4-metoxi-fenil)metanona CAS No. 920206-53-7](/img/structure/B2471493.png)
(4-(3-(4-etoxi-fenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)(4-metoxi-fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H25N7O3 and its molecular weight is 459.51. The purity is usually 95%.
BenchChem offers high-quality (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materiales Energéticos
Compuestos con una estructura de [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazina se han sintetizado y utilizado como materiales energéticos . Exhiben una excelente insensibilidad a los estímulos externos y un buen rendimiento de detonación . Aunque el compuesto exacto no se especifica, es posible que pueda tener propiedades similares debido a la presencia de la estructura de triazolo[4,5-d]pirimidina.
Agentes Anticancerígenos
Algunos derivados de 1,2,3-triazolo[4,5-d]pirimidina se han sintetizado y evaluado por sus actividades antitumorales contra varias líneas celulares de cáncer humano . Estos compuestos podrían utilizarse potencialmente como agentes anticancerígenos.
Agentes Antimicrobianos
El andamiaje de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina, que es estructuralmente similar a la estructura de 1,2,3-triazolo[4,5-d]pirimidina, se ha encontrado que tiene diversas actividades farmacológicas, incluida la actividad antimicrobiana . Es posible que el compuesto pueda tener propiedades antimicrobianas similares.
Agentes Analgésicos y Antiinflamatorios
Compuestos con una estructura de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina también se han encontrado que tienen actividades analgésicas y antiinflamatorias . El compuesto podría potencialmente tener propiedades similares.
Agentes Antioxidantes
El andamiaje de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina también se ha encontrado que tiene actividad antioxidante . El compuesto podría potencialmente tener propiedades antioxidantes similares.
Inhibidores Enzimáticos
Compuestos con una estructura de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina se han encontrado que inhiben varias enzimas, incluida la anhidrasa carbónica, la colinesterasa, la fosfatasa alcalina, la lipasa y la aromatasa . El compuesto podría potencialmente tener propiedades inhibitorias enzimáticas similares.
Propiedades
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-3-34-20-10-6-18(7-11-20)31-23-21(27-28-31)22(25-16-26-23)29-12-14-30(15-13-29)24(32)17-4-8-19(33-2)9-5-17/h4-11,16H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWFWYCLNVKZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
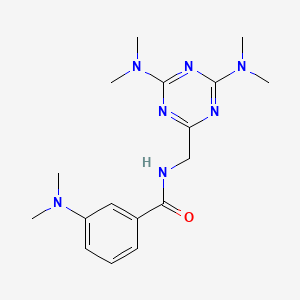
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2471411.png)
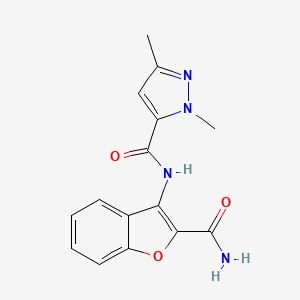

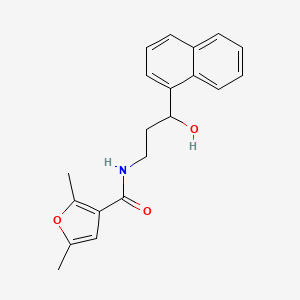
![4-((tetrahydrofuran-2-yl)methyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2471416.png)
![3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2471417.png)

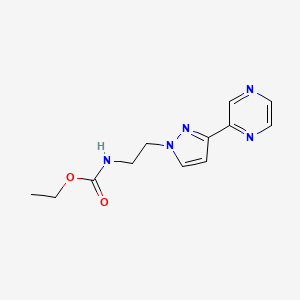
![3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471425.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2471426.png)

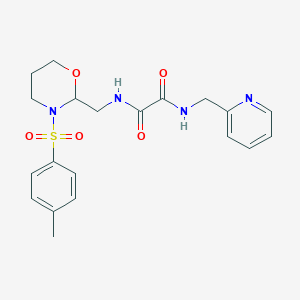
![6-fluoro-1-[(3-methoxyphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2471432.png)
